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molecular formula C7H5BrF3NO B1511299 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol CAS No. 1188477-81-7

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Cat. No. B1511299
M. Wt: 256.02 g/mol
InChI Key: SCJWPNCLZBUMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

According to Reference Example 8-12, by use of 6-bromo-3-pyridinecarboxaldehyde (1.00 g, 5.37 mmol), (trifluoromethyl)trimethylsilane (935 μL, 6.45 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 537 μL, 0.537 mmol) and tetrahydrofuran (20 mL), the mixture was stirred and reacted at room temperature for 1 hour. Then, purification by silica gel column chromatography (chloroform/methanol=19/1) was performed to give 2-bromo-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound DD) (1.12 g, yield: 81%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
935 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[F:10][C:11]([Si](C)(C)C)([F:13])[F:12].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:9])[C:11]([F:13])([F:12])[F:10])=[CH:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)C=O
Step Two
Name
Quantity
935 μL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, purification by silica gel column chromatography (chloroform/methanol=19/1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C=C1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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